molecular formula C33H40O22 B2384539 6-Hydroxykaempferol-3,6,7-triglucoside CAS No. 145134-62-9

6-Hydroxykaempferol-3,6,7-triglucoside

Cat. No.: B2384539
CAS No.: 145134-62-9
M. Wt: 788.661
InChI Key: ZYJKKAOXNQVUMQ-PYTYYZNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Future Directions

The future directions for research on 6-Hydroxykaempferol-3,6,7-triglucoside could involve further investigation into its biological activities, such as its ability to inhibit platelet aggregation . Additionally, more research could be done to explore its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxykaempferol-3,6,7-triglucoside typically involves the extraction from natural sources such as safflower petals. The process includes drying the petals, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxykaempferol-3,6,7-triglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various glycosides and oxidized derivatives, which can have different biological activities and properties .

Comparison with Similar Compounds

6-Hydroxykaempferol-3,6,7-triglucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. Similar compounds include:

These compounds share similar flavonoid structures but differ in the number and position of glycoside groups, which can affect their biological activities and applications .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O22/c34-6-13-17(38)22(43)25(46)31(51-13)50-12-5-11-16(20(41)29(12)54-32-26(47)23(44)18(39)14(7-35)52-32)21(42)30(28(49-11)9-1-3-10(37)4-2-9)55-33-27(48)24(45)19(40)15(8-36)53-33/h1-5,13-15,17-19,22-27,31-41,43-48H,6-8H2/t13-,14-,15-,17-,18-,19-,22+,23+,24+,25-,26-,27-,31-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJKKAOXNQVUMQ-JRMHXNAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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